molecular formula C5H12O5 B12413354 Xylitol-d7

Xylitol-d7

Cat. No.: B12413354
M. Wt: 159.19 g/mol
InChI Key: HEBKCHPVOIAQTA-YSZAPORESA-N
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Description

Xylitol-d7 (CAS: 87-99-0; deuterated form) is a stable isotope-labeled derivative of xylitol, a pentose sugar alcohol widely used in food, pharmaceuticals, and oral hygiene products. The molecular formula of this compound is C₅D₇H₅O₅, with a molecular weight of 159.19 g/mol (vs. 152.15 g/mol for unlabeled xylitol) . The compound features seven deuterium atoms replacing hydrogen at specific positions, as indicated by its SMILES notation: [2H]C([2H])(O)[C@]([2H])(O)[C@@]([2H])(O)[C@]([2H])(O)C([2H])([2H])O .

This compound is synthesized for research applications, particularly as an isotopic tracer in metabolic studies, pharmacokinetics, and analytical chemistry. Its high purity (>95% by HPLC) and stability under refrigeration (+4°C) make it suitable for sensitive experiments requiring precise quantification, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylitol-d7 is synthesized by the deuteration of xylitol. The process involves the replacement of hydrogen atoms in xylitol with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated water (D2O), and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the catalytic hydrogenation of xylose to produce xylitol, followed by deuteration. The use of immobilized catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Metabolic Pathways

Xylitol-d7 participates in several metabolic processes similar to those involving regular xylitol. The key reactions are:

  • Reduction of D-Xylose to Xylitol : Catalyzed by xylose reductase (XR), this reaction uses NADPH as a cofactor, converting D-xylose to xylitol.

  • Oxidation of Xylitol to D-Xylulose : This step is facilitated by xylitol dehydrogenase (XDH), which requires NAD as a cofactor, converting xylitol back to D-xylulose .

Reaction Kinetics

Recent studies have explored the kinetics of reactions involving this compound:

  • Zero-Order Kinetics : Research indicates that the simultaneous hydrodeoxygenation (HDO) of xylitol follows zero-order reaction kinetics with respect to substrate concentration, suggesting that the active sites on the catalyst are saturated during the reaction .

  • Activation Energy : The activation energy for these reactions has been determined using the Arrhenius equation, revealing values around 48.7 kJ/mol under specific conditions .

Reaction Conditions

The reactions involving this compound are sensitive to various parameters:

  • Temperature and Pressure : Optimal hydrogenation occurs at elevated temperatures (150–170 °C) and pressures (10 bar), affecting both yield and reaction rates.

  • Cofactor Availability : The availability of cofactors like NADPH and NAD influences the efficiency of enzymatic reactions involving this compound .

Scientific Research Applications

Metabolic Studies

Xylitol-d7 serves as a valuable tool in metabolic research. The incorporation of deuterium allows researchers to trace metabolic pathways and understand the kinetics of xylitol metabolism in vivo. Studies have shown that deuterated compounds can provide insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs.

  • Case Study : Research by Russak et al. highlights how deuterium substitution can impact the pharmacokinetics of pharmaceuticals, suggesting that this compound may enhance the understanding of xylitol's metabolic pathways in various biological systems .

Drug Development

The use of this compound in drug development is primarily focused on its role as a tracer in pharmacological studies. The stable isotopes help in quantifying drug concentrations and elucidating their mechanisms of action.

  • Applications :
    • Pharmacokinetic Studies : Understanding how drugs behave in biological systems.
    • Metabolite Profiling : Identifying and quantifying metabolites produced during drug metabolism.

Dental Health

Xylitol has been widely recognized for its dental health benefits, particularly in preventing dental caries. Its antimicrobial properties inhibit the growth of cariogenic bacteria, making it an effective agent for oral health.

  • Research Findings : A systematic review indicated that xylitol significantly reduces dental caries incidence compared to controls . The addition of this compound could further elucidate the mechanisms behind these effects through metabolic tracing.

Skin Health

Recent studies have explored the benefits of xylitol in dermatology. Xylitol promotes skin hydration and barrier function, making it beneficial for treating dry skin conditions.

  • Case Study : In vitro studies demonstrated that xylitol improved lipid fluidity in skin models, enhancing moisture retention and barrier recovery . The use of this compound could provide insights into the metabolic pathways involved in these processes.

Comparative Data Table

Application AreaTraditional XylitolThis compoundBenefits
Metabolic StudiesYesYesEnhanced tracing of metabolic pathways
Drug DevelopmentYesYesImproved pharmacokinetic profiling
Dental HealthYesPotentiallyInsights into antimicrobial mechanisms
Skin HealthYesPotentiallyUnderstanding hydration mechanisms

Mechanism of Action

The mechanism of action of xylitol-d7 is similar to that of non-labeled xylitol. It exerts its effects by being metabolized in the body through the pentose phosphate pathway. This compound is converted to xylulose-5-phosphate, which enters the pentose phosphate pathway and contributes to the production of energy and reducing equivalents. The deuterium labeling allows for precise tracking of the compound’s metabolic fate.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Properties of Xylitol-d7 vs. Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Purity Storage Condition Primary Applications
This compound C₅D₇H₅O₅ 159.19 7 >95% (HPLC) +4°C Isotopic tracer, metabolic studies
Xylitol C₅H₁₂O₅ 152.15 0 Variable Room temperature Sweetener, dental care, pharmaceuticals
4-Iodotoluene-d7 IC₆D₄CD₃ 225.08 7 99% Not specified Organic synthesis intermediate

Key Observations:

Deuterium Substitution : this compound’s deuterium atoms increase its molecular weight by ~4.6% compared to unlabeled xylitol, enabling distinct detection in MS/NMR . In contrast, 4-Iodotoluene-d7 (a deuterated aromatic compound) serves unrelated synthetic roles, highlighting the diversity of deuterated compounds .

Stability and Storage : this compound requires refrigeration (+4°C) to maintain isotopic integrity, whereas unlabeled xylitol is stable at room temperature .

Isotopic Effects and Limitations

Deuterium incorporation in this compound may introduce kinetic isotope effects (KIE) , slightly altering reaction rates compared to unlabeled xylitol. For example, deuterium’s higher bond strength could slow enzymatic processes in metabolic studies, necessitating careful data interpretation .

Biological Activity

Xylitol-d7 is a stable isotopically labeled form of xylitol, a five-carbon sugar alcohol. This compound has gained attention in various fields, particularly in dental health and metabolic studies. Its biological activity is primarily linked to its ability to inhibit the growth of cariogenic bacteria, particularly Streptococcus mutans, and its role in metabolic processes. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by the inclusion of deuterium isotopes, which allows for advanced tracing in metabolic studies. The molecular formula remains the same as xylitol, C5H12O5C_5H_{12}O_5, but the presence of deuterium alters its physical properties slightly, making it useful in scientific research.

Inhibition of Cariogenic Bacteria

Xylitol has been extensively studied for its effects on oral health. Research indicates that it significantly reduces levels of S. mutans, a primary bacterium associated with dental caries.

  • Mechanism of Action : Xylitol is metabolized by S. mutans into xylitol-5-phosphate, which disrupts the bacterium's energy cycle, leading to cell death due to energy depletion. This process effectively starves the bacteria and inhibits their growth .

Meta-Analyses and Clinical Trials

Several systematic reviews and meta-analyses have evaluated xylitol's effectiveness in preventing dental caries:

  • Caries Reduction : A meta-analysis showed a significant reduction in the Decayed, Missing, and Filled Teeth (DMFT) index with an effect size of -1.09 (95% CI: -1.34 to -0.83) when comparing xylitol to control groups .
  • Dosage Effects : The effectiveness appears to plateau at doses between 6.88 g/d and 10.32 g/d, suggesting optimal dosage levels for caries prevention .
Study Participants Xylitol Dose (g/d) Caries Reduction (%)
Milgrom et al., 2006Adults3.44, 6.88, 10.32Significant reduction at higher doses
AAPD ReviewChildren>4Up to 54% reduction
Systematic ReviewVariousVariedAverage 28% reduction

Case Study: Xylitol Ingestion in Dogs

A notable case involved a Labrador retriever that ingested a significant amount of xylitol, leading to severe hypoglycemia and hepatotoxicity. The rapid response from veterinary professionals highlighted the importance of recognizing xylitol as a toxic substance in non-human species .

Metabolic Studies

This compound is particularly valuable in metabolic studies due to its isotopic labeling, which allows researchers to trace its pathways within biological systems. Studies indicate that xylitol can influence glucose metabolism and insulin sensitivity, although more research is needed to fully understand these mechanisms .

Production Methods

Recent advancements have explored sustainable production methods for xylitol from lignocellulosic biomass using engineered microorganisms like Kluyveromyces marxianus. This not only enhances the yield of xylitol but also promotes environmentally friendly practices .

Q & A

Basic Research Questions

Q. How can the synthesis of Xylitol-d7 be optimized for reproducibility in isotopic labeling studies?

  • Methodological Answer : Optimize synthesis via catalytic deuteration of xylose precursors using deuterium gas (D₂) under controlled pH and temperature. Validate purity (>98%) via high-resolution NMR (¹H/²H coupling analysis) and LC-MS, ensuring minimal isotopic scrambling. Use kinetic isotope effect (KIE) studies to refine reaction conditions .
  • Key Considerations : Include control experiments with non-deuterated xylitol to benchmark isotopic incorporation efficiency. Document reaction parameters (e.g., catalyst loading, solvent system) for replication .

Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated counterpart in metabolic flux studies?

  • Answer : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for precise detection of deuterated fragments. Pair with ¹³C-NMR to track isotopic distribution in metabolic intermediates. Calibrate instruments using certified deuterated standards to minimize baseline noise .
  • Validation : Cross-validate results with isotopic ratio mass spectrometry (IRMS) to confirm deuterium enrichment levels .

Q. How should experimental designs account for isotopic dilution effects when administering this compound in vivo?

  • Answer : Use compartmental modeling to predict dilution kinetics based on metabolic turnover rates. Dose-response studies should include tracer infusions at steady-state conditions, with frequent sampling of plasma/tissue to quantify isotopic dilution. Normalize data to endogenous xylitol pools measured via GC-MS .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability in gut microbiota studies be resolved?

  • Answer : Perform in vitro fecal fermentation assays under anaerobic conditions, comparing deuterium retention in this compound vs. controls. Use metagenomic sequencing to identify microbial taxa responsible for isotopic loss. Statistical reconciliation via mixed-effects models can isolate confounding variables (e.g., pH, substrate competition) .
  • Contradiction Analysis : Replicate studies across diverse microbial communities and apply sensitivity analysis to prioritize influential factors .

Q. What isotopic tracer methodologies are optimal for quantifying this compound’s role in pentose phosphate pathway (PPP) regulation?

  • Answer : Combine ²H-labeled this compound with ¹³C-glucose co-tracers in cell cultures. Use isotopomer spectral analysis (ISA) to resolve PPP flux contributions. Correct for natural abundance ²H in biomass via parallel experiments with non-deuterated controls .

Q. How do solvent interactions affect this compound’s stability in long-term storage for pharmacokinetic studies?

  • Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) in aqueous vs. non-polar solvents. Monitor deuteration loss via qNMR and degradation products via HPLC-UV. Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Q. Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing small-sample this compound datasets in preclinical trials?

  • Answer : Apply Bayesian hierarchical models to handle low n-values, incorporating prior data on non-deuterated xylitol pharmacokinetics. Use bootstrapping to estimate confidence intervals for isotopic enrichment ratios .

Q. How can researchers address gaps in literature on this compound’s isotopic effects in diabetic models?

  • Answer : Systematically review existing deuterated sugar alcohol studies (e.g., sorbitol-d8) to infer mechanisms. Design comparative studies in streptozotocin-induced diabetic rodents, measuring deuterium retention in renal vs. hepatic tissues via imaging mass spectrometry .

Q. What protocols ensure ethical compliance in human trials involving this compound?

  • Answer : Submit deuterated compound safety data (e.g., toxicity profiles, IRB approvals) alongside informed consent forms detailing isotopic exposure risks. Anonymize participant data using double-blinded codes, with audits for privacy compliance .

Q. Tables: Key Parameters for this compound Research

Parameter Recommended Method Validation Criteria Reference
Isotopic Purity¹H/²H NMR (600 MHz)<2% non-deuterated contamination
Metabolic Flux AnalysisLC-MS/MS + ISAR² > 0.95 in linear regression models
Stability in Aqueous BufferAccelerated aging + qNMR<5% deuteration loss over 12 months

Properties

Molecular Formula

C5H12O5

Molecular Weight

159.19 g/mol

IUPAC Name

(2R,4S)-1,1,2,3,4,5,5-heptadeuteriopentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1D2,2D2,3D,4D,5D

InChI Key

HEBKCHPVOIAQTA-YSZAPORESA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])O)(C([2H])([C@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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